Escin Ie

Description

Contextualization of Escin (B49666) as a Natural Product

Escin is a naturally occurring mixture of triterpenoid (B12794562) saponins (B1172615). nih.gov It is considered the main active component responsible for many of the medicinal properties associated with the plant extracts from which it is derived.

The primary source of escin is the seeds of the Horse Chestnut tree, Aesculus hippocastanum L. nih.gov Escins are also found in other Aesculus species. The seeds of A. hippocastanum contain various chemical compounds, including triterpene saponins, phenolics, flavonoids, and coumarins. Escin is extracted from these seeds, often as a purified, concentrated preparation. Escin Ie itself is described as a derivative of Aescine found in Aesculi Semen extract.

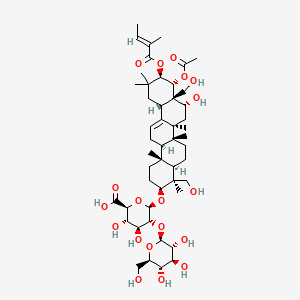

Escin is not a single compound but a complex mixture comprising more than 30 different saponins. nih.gov These saponins share a common structural pattern, consisting of a triterpene aglycone linked to at least one polar glycan chain composed of sugar units. The aglycone part is typically a derivative of protoascigenin or barrigenol C. The glycone part can include sugars such as β-d-glucouronopyranosyl acid, β-d-glucopyranose, β-d-galactopyranose, and β-d-xylopyranose. The diversity of escin isomers arises from variations in the aglycone structure and the composition and attachment of sugar moieties, as well as esterification with organic acids like acetic, angelic, and tiglic acids at positions like C21 and C22.

Specific isomers mentioned in research include alpha-escin and beta-escin, with beta-escin generally considered the main active component and more active than alpha-escin. nih.gov Alpha-escins can form from beta-escins through acyl migration upon heating aqueous solutions. Other identified isomers include cryptoescin, which is water-soluble but less active than beta-escin, and specific escins denoted as Ia, Ib, IIa, IIb, and IIIa, which have been isolated and characterized. nih.gov Transescins Ia and Ib have also been proposed as isomers resulting from acetyl migration.

The presence of numerous isomers complicates research and necessitates careful characterization, particularly for understanding structure-activity relationships.

This compound has been identified as a specific derivative within this mixture, with a defined molecular formula of C49H76O19 and a molecular weight of 969.12. Its CAS number is 1613506-26-5.

Here is a table summarizing the chemical properties of this compound:

| Property | Value |

| Molecular Formula | C49H76O19 |

| Molecular Weight | 969.12 |

| CAS Number | 1613506-26-5 |

Derivation from Aesculus hippocastanum and other Aesculus Species

Historical Trajectory of Escin Research (Pre-Clinical Focus)

The use of Aesculus hippocastanum in traditional medicine dates back centuries. nih.gov Escin was first isolated in 1953. nih.gov Early research on escin focused on its anti-edematous, anti-inflammatory, and venotonic properties. nih.gov These properties were investigated and confirmed through numerous pre-clinical studies using various in vitro and in vivo models. nih.gov

Pre-clinical investigations demonstrated escin's ability to reduce vascular permeability in inflamed tissues, thereby inhibiting edema formation. In vitro studies, particularly using isolated human saphenous veins, have been instrumental in demonstrating the venotonic effects of escin. Research has also explored the mechanisms of action, suggesting that escin may improve entry of ions into channels, increase venous tension, induce endothelial nitric oxide synthesis, and influence the release of prostaglandins. Other proposed mechanisms include antagonism of serotonin (B10506) and histamine (B1213489) and reduced catabolism of tissue mucopolysaccharides. Pre-clinical studies have also indicated protective effects of escin against experimentally induced organ injury, such as kidney damage in rat models. Over the past two decades, pre-clinical research has expanded to investigate novel activities of escin, including anti-oxidative and anti-cancer effects, demonstrating anti-proliferative and anti-metastasis effects in various cancer types in vitro and in vivo.

Properties

Molecular Formula |

C49H76O19 |

|---|---|

Molecular Weight |

969.1 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C49H76O19/c1-10-22(2)41(62)68-38-39(63-23(3)53)49(21-52)25(17-44(38,4)5)24-11-12-28-45(6)15-14-30(46(7,20-51)27(45)13-16-47(28,8)48(24,9)18-29(49)54)65-43-37(34(58)33(57)36(66-43)40(60)61)67-42-35(59)32(56)31(55)26(19-50)64-42/h10-11,25-39,42-43,50-52,54-59H,12-21H2,1-9H3,(H,60,61)/b22-10+/t25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36-,37+,38-,39-,42-,43+,45-,46+,47+,48+,49-/m0/s1 |

InChI Key |

DMOITSDMIOZNIQ-SDDXPSMISA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)OC(=O)C |

Origin of Product |

United States |

Biosynthesis and Chemical Synthesis/derivatization of Escin Ie

Elucidation of Escin (B49666) Biosynthetic Pathways in Plants

The biosynthesis of triterpenoid (B12794562) saponins (B1172615) like Escin Ie in plants is a complex process involving multiple enzymatic steps, starting from central metabolic pathways. The core structure is derived from the cyclization of 2,3-oxidosqualene (B107256). researchgate.netnih.govfrontiersin.org

Identification of Key Enzymatic Steps and Intermediates

The biosynthesis begins with the mevalonate (B85504) (MVA) pathway, which produces isopentenyl diphosphate (B83284) (IPP) and dimethylallyl pyrophosphate (DMAPP), the precursors for terpenoid synthesis. researchgate.netnih.gov These five-carbon units are then assembled to form the 30-carbon precursor, squalene, which is subsequently epoxidized to 2,3-oxidosqualene. researchgate.netnih.govfrontiersin.org

The first committed step in triterpenoid saponin (B1150181) biosynthesis is the cyclization of 2,3-oxidosqualene, catalyzed by oxidosqualene cyclases (OSCs). researchgate.netnih.govfrontiersin.org For escin, the key OSC is beta-amyrin (B1666858) synthase (βAS), which forms beta-amyrin, the pentacyclic triterpene scaffold. researchgate.netnih.govoup.com Following the formation of the beta-amyrin backbone, a series of oxidative modifications and glycosylations occur, leading to the diverse array of escin isomers. researchgate.netnih.govfrontiersin.org

Key intermediates in the biosynthesis of protoescigenin (B1254337), the aglycone of this compound, include hydroxylated forms of beta-amyrin. Studies have identified intermediates such as 21β,22α,24,28-OH beta-amyrin, which is formed through the action of cytochrome P450 monooxygenases (CYPs). uea.ac.ukuea.ac.uk

Role of Specific Genes and Enzymes (e.g., Cytochrome P450s, β-Amyrin Synthases)

Several classes of enzymes play critical roles in escin biosynthesis. Oxidosqualene cyclases (OSCs), specifically beta-amyrin synthases (βAS), are responsible for creating the basic triterpene skeleton from 2,3-oxidosqualene. researchgate.netnih.govoup.com For example, AcOSC6 from Aesculus chinensis has been identified as a β-amyrin synthase. researchgate.netnih.gov

Cytochrome P450 monooxygenases (CYPs) are crucial for the subsequent oxidative modifications of the triterpene backbone, introducing hydroxyl groups at specific positions. researchgate.netnih.govfrontiersin.org These modifications are essential for the formation of the various aglycones, including protoescigenin, which features hydroxyl groups at positions C-3β, C-16α, C-21β, C-22α, C-24, and C-28. mdpi.com Specific CYP enzymes involved in escin biosynthesis in Aesculus species have been identified, including AhCYP1, AhCYP2, and AhCYP3, which are involved in the oxidation of the beta-amyrin aglycone. uea.ac.ukuea.ac.uk CYP716A subfamily members are known to be involved in the hydroxylation of pentacyclic triterpenoids at various positions, including C-16β and C-28. nih.gov

Glycosyltransferases (UGTs) and cellulose (B213188) synthase-like enzymes (CSLs) are responsible for attaching sugar moieties to the aglycone. researchgate.netnih.govoup.com These enzymes transfer sugar residues from activated donor molecules (like UDP-sugars) to specific hydroxyl groups on the aglycone. oup.comresearchgate.net AhCSL1 and AhUGT1 from Aesculus hippocastanum have been shown to add glucuronic acid and galactose, respectively, to the aglycone. uea.ac.ukuea.ac.uk Acyltransferases (BAHDs) are involved in the esterification of hydroxyl groups with organic acids such as acetic, angelic, and tiglic acids, contributing to the diversity of escin structures. researchgate.netnih.govresearchgate.net

Evolutionary Perspectives on Triterpenoid Saponin Biosynthesis

The ability to produce triterpenoid saponins is widespread among plants, suggesting convergent evolution of the biosynthetic pathways. frontiersin.orgnih.gov The diversification of triterpenoid structures is driven by gene duplication, divergence, and selection, particularly within the large gene families encoding OSCs, CYPs, and UGTs. oup.comfrontiersin.org

Genomic studies in Aesculus species have provided insights into the organization and evolution of genes involved in escin biosynthesis. An Aesculus-specific whole-genome duplication event has contributed to the expansion of gene families like P450 and UGT, which are crucial for saponin synthesis. researchgate.netnih.govoup.com Biosynthetic genes can be organized in gene clusters or scattered across the genome. frontiersin.org Tandem repeats of triterpenoid-biosynthetic genes have been observed, reflecting gene duplication activities in the evolutionary history of these pathways. frontiersin.org

Chemical Synthesis and Semi-Synthesis Approaches

While the complete de novo chemical synthesis of complex triterpenoid saponins like this compound is challenging due to their intricate structures and multiple stereocenters, semi-synthetic approaches starting from naturally abundant precursors, such as escin mixtures, are more feasible.

Synthesis of Escin Aglycones (e.g., Protoescigenin) from Escin through Hydrolysis

Protoescigenin, the main aglycone of escin, can be obtained through the hydrolysis of the saponin mixture isolated from Aesculus hippocastanum seeds. google.comgoogle.comscience24.com This process involves cleaving the glycosidic bonds linking the sugar chains to the aglycone and the ester bonds connecting organic acids to the triterpene backbone. google.comgoogleapis.com

Hydrolysis is typically carried out in a two-step process, often involving consecutive acidic and basic conditions. google.comgoogle.comscience24.com Acidic hydrolysis cleaves the glycosidic bonds, while basic hydrolysis removes the acyl groups. google.comgoogleapis.com The hydrolysis of escin yields a mixture of sapogenins, with protoescigenin being the major component, usually ranging from 40% to 60% purity in the crude mixture. google.comgoogleapis.com Other sapogenins, such as barringtogenol C, escigenin, and barringtogenol D, may also be present. googleapis.com

Various methods have been developed for the preparation and purification of protoescigenin from escin hydrolysates, including methods that avoid chromatography to enable larger-scale production. google.comgoogle.comscience24.com

Regioselective Functionalization and Derivatization Strategies

Protoescigenin, with its multiple hydroxyl groups, serves as a valuable starting material for the semi-synthesis of escin analogs and derivatives. mdpi.comgoogle.com Selective functionalization of specific hydroxyl groups is a key challenge in creating new compounds with potentially altered biological activities. researchgate.net

Regioselective derivatization strategies aim to selectively modify certain positions on the protoescigenin molecule while leaving others untouched. researchgate.net This can involve the use of protecting groups to block reactive hydroxyl groups temporarily, allowing for targeted modifications at desired positions. researchgate.net For instance, the preparation of isopropylidene derivatives has been explored for selective protection of protoescigenin. mdpi.comresearchgate.net

Chemical transformations such as glycosylation, esterification, and oxidation can be applied regioselectively to protoescigenin to synthesize novel escin derivatives. researchgate.net The development of controlled chemical processes is crucial for achieving high purity and good yields of specific derivatives for further research and potential applications. mdpi.com

Table: Compounds and PubChem CIDs

| Compound | PubChem CID |

| This compound | Not specifically listed as "this compound", but related escins and protoescigenin are available. Escin (mixture) is CID 16211024. Protoescigenin is CID 20853070. |

| Protoescigenin | 20853070 |

| Beta-amyrin | 189044 |

| 2,3-Oxidosqualene | 64509 |

Interactive Data Table: Select Enzymes and Their Roles in Escin Biosynthesis

| Enzyme Class | Example Enzyme (if specified) | Role in Biosynthesis |

| Oxidosqualene Cyclase | Beta-amyrin synthase (βAS) | Cyclization of 2,3-oxidosqualene to beta-amyrin. researchgate.netnih.govoup.com |

| Cytochrome P450 | AhCYP1, AhCYP2, AhCYP3 | Hydroxylation of the triterpene backbone. uea.ac.ukuea.ac.uk |

| Glycosyltransferase | AhUGT1 | Addition of sugar moieties (e.g., galactose). uea.ac.ukuea.ac.uk |

| Cellulose Synthase-like | AhCSL1 | Addition of sugar moieties (e.g., glucuronic acid). uea.ac.ukuea.ac.uk |

| Acyltransferase | BAHDs | Esterification with organic acids. researchgate.netnih.govresearchgate.net |

Interactive Data Table: Yields of Protoescigenin from Escin Hydrolysis

| Starting Material | Hydrolysis Method | Protoescigenin Purity in Crude Mixture |

| Escin (mixture) | Two-step (acidic then basic) hydrolysis | 40-60% google.comgoogleapis.com |

Creation of Acyl Group-Free Escin Derivatives

The presence of acyl groups at the C-21 and C-22 positions of the aglycone is known to contribute to the cytotoxicity of escins. Creating acyl group-free escin derivatives is a strategy to potentially reduce non-specific toxicity while retaining or modifying beneficial activities researchgate.netnih.gov.

Synthetic investigations have focused on achieving acyl group-free escin derivatives starting from protoescigenin, a key aglycone of escins researchgate.netresearchgate.net. Methods involving specific glycosylation protocols, such as the orchestrated application of Yu and Schmidt glycosylation protocols, have been employed to synthesize acyl group-free escin derivatives for the first time researchgate.net.

Alkaline and acid hydrolysis are also utilized to detach acyl moieties at C-21 and C-22 from escins. For example, alkaline hydrolysis at 90 °C with 0.5 N NaOH in 50% aqueous ethanol (B145695) solution for a specific duration can remove acyl groups. Subsequent partial hydrolysis with acid can further modify the sugar moieties nih.gov. These hydrolysis methods provide a route to obtain desacylescins, which are escin derivatives lacking the acyl substituents mdpi.com.

Research findings suggest that escin derivatives without the angeloyl or tigloyl groups at C-21 and C-22, and with modified glycosidic linkages through hydrolysis, can show inhibitory effects with reduced cytotoxicity compared to acylated escins nih.gov.

Design and Synthesis of Escin Analogs for Research

The design and synthesis of escin analogs are important for exploring structure-activity relationships and developing compounds with improved properties or novel activities medchemexpress.commedchemexpress.com. This involves modifying the aglycone structure, the sugar chain composition and linkage, or the nature and position of acyl groups.

While this compound itself is a naturally occurring derivative, the principles applied in the synthesis of escin analogs are relevant to understanding how its specific structure contributes to its properties. Studies on structure-activity relationships with escins have indicated that the acylation pattern, the presence of a free hydroxyl at C-16, and the site of glycosidation can influence cytotoxicity and other biological effects nih.gov.

Chemical derivatization techniques, such as those involving the modification of hydroxyl groups (e.g., silylation for analytical purposes) mdpi.com or the creation of specific aglycone derivatives like the 3,24;16,22-di-O,O-isopropylidene derivative of protoescigenin, are employed in the synthesis of analogs or for structural characterization researchgate.net.

Furthermore, escin and its derivatives can be incorporated into novel delivery systems or materials, such as nanocomposites, which involves synthetic procedures to combine escin with other components like metal oxides and polymers researchgate.netnih.gov. For instance, nanocomposites of CuO-TiO2-chitosan-escin have been synthesized by mixing solutions of the individual components under controlled conditions nih.gov.

Research into escin analogs also includes the investigation of their biological activities to understand how structural changes impact their efficacy and safety profile. Studies have explored the antiviral effects of escin derivatives and their potential for reduced cytotoxicity nih.gov.

Molecular and Cellular Mechanisms of Action of Escin Ie Pre Clinical

Interactions with Cellular Membranes and Subcellular Components

Studies suggest that escin's amphiphilic structure, possessing both hydrophobic and hydrophilic regions, facilitates interactions with cellular membranes. nih.gov These interactions can lead to alterations in membrane properties and affect the function of membrane-associated processes.

Modulation of Lipid Membrane Organization and Permeability

The interaction of escin (B49666) with cellular membranes can influence their structural organization and permeability. While specific detailed data solely on "Escin Ie" and its direct impact on lipid membrane organization and permeability is limited in the provided context, research on beta-escin indicates that it can induce disturbances in cholesterol homeostasis within cellular membranes. plos.org These disturbances are linked to subsequent cellular effects.

Effects on Cholesterol Synthesis and Cytoskeletal Integrity in Cellular Models

Pre-clinical investigations, particularly involving beta-escin in human endothelial cells, have demonstrated its ability to induce disturbances in cholesterol homeostasis. plos.org These alterations in cholesterol levels within the cell membrane are reported to lead to perturbations of the cytoskeleton. plos.org This suggests a link between escin's interaction with membrane lipids, cholesterol regulation, and the structural integrity of the cell cytoskeleton in cellular models.

Modulation of Intracellular Signaling Pathways

A significant aspect of escin's pre-clinical activity involves its influence on various intracellular signaling cascades that regulate inflammation, proliferation, and other cellular processes.

Nuclear Factor-κB (NF-κB) Pathway Regulation

Numerous studies highlight the inhibitory effect of escin and beta-escin on the Nuclear Factor-κB (NF-κB) signaling pathway. tandfonline.complos.orgnih.govnih.goveasychem.orgmdpi.comdovepress.comchem960.comcenmed.comnih.gov NF-κB is a key transcription factor involved in the regulation of inflammatory responses and cell survival. Escin has been shown to decrease the activation of NF-κB, including inhibiting the nuclear translocation of its p50 and p65 subunits. plos.org This inhibition of NF-κB activation leads to a downregulation in the expression of various pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), whose production is regulated by NF-κB. tandfonline.commdpi.comdovepress.com The disruption of NF-κB signaling is considered a central mechanism underlying escin's anti-inflammatory effects. mdpi.com

Research findings on NF-κB pathway modulation by beta-escin:

| Cellular Model | Stimulus | Observed Effect on NF-κB Activity | Reference |

| Human umbilical vein endothelial cells (HUVECs) | TNF-α | Inhibition of nuclear translocation of p50 and p65 subunits | plos.org |

| Various cellular models | Inflammatory stimuli | Suppression of NF-κB activation | tandfonline.commdpi.comdovepress.com |

Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., p38/MAPK, ERK1/2)

Escin has also been shown to modulate Mitogen-Activated Protein Kinase (MAPK) cascades, which are crucial in cellular responses to various stimuli, including stress and inflammation. Pre-clinical data indicates that escin can suppress the activation of p38 MAPK. nih.govmdpi.com Additionally, the anti-proliferative effects of escin in certain cellular contexts are reported to depend on the inhibition of the ERK1/2 pathway. mdpi.com These findings suggest that escin interferes with multiple branches of the MAPK signaling network.

Research findings on MAPK cascades modulation by escin/beta-escin:

| Cellular Model | Stimulus | Observed Effect on MAPK | Reference |

| Human lung carcinoma A549 cells | IL-1β | Downregulation of p38 MAPK activation | nih.gov |

| Various cellular models | - | Suppression of p38 MAPK | mdpi.com |

| Various cellular models | - | Inhibition of ERK1/2 pathway | mdpi.com |

Glucocorticoid Receptor (GR)-Mediated Effects (Genomic and Non-Genomic)

Escin appears to exert anti-inflammatory effects that share similarities with glucocorticoids semanticscholar.org. Research suggests that escin may have a synergistic anti-inflammatory effect with glucocorticoids semanticscholar.org. The anti-inflammatory efficacy of escin has been demonstrated to occur through the Glucocorticoid Receptor (GR) researchgate.net.

The mechanisms by which escin interacts with the GR can be both genomic and non-genomic researchgate.netnih.gov. Genomic mechanisms involve the binding of escin to the GR, followed by nuclear translocation and interaction with glucocorticoid response elements (GREs) researchgate.netnih.gov. This interaction can lead to the transrepression of genes encoding inflammatory cytokines such as TNF-α and IL-1β researchgate.netnih.gov. Additionally, transactivation mechanisms can increase the expression of proteins like IκB (inhibitor of NF-κB) and lipocortin 1, which are involved in anti-inflammatory and anti-oedema effects nih.gov.

Non-genomic glucocorticoid-like actions of escin are also proposed researchgate.netnih.gov. These may involve direct interactions between the ligand-bound GR and modulators of other signaling pathways, including protein kinase C, phosphatidylinositol-specific phospholipase C, and Src kinase pathways, leading to rapid cellular responses nih.govdovepress.com. Studies have documented non-genomic glucocorticoid-like effects of escin in animal models, such as protective effects on gastric mucosa associated with decreased levels of inflammatory mediators and adhesion molecules tandfonline.com.

Escin has been shown to increase GR levels in models of paw oedema and capillary permeability dovepress.com. This increased GR expression, along with the inhibition of NF-κB and AP-1 expression, may contribute to its anti-inflammatory effects dovepress.com.

Influence on Key Biological Targets and Enzymes

Regulation of Adhesion Molecules (e.g., PECAM-1, VCAM-1)

Escin has demonstrated the ability to reduce the adhesiveness of neutrophils, which contributes to its anti-inflammatory properties semanticscholar.org. It can inhibit adhesion formation in animal models semanticscholar.org.

Studies using human umbilical vein endothelial cells (HUVECs) under hypoxic and inflammatory conditions have investigated the effect of escin on adhesion molecules like PECAM-1 and VCAM-1 dovepress.com. These molecules are markers of altered endothelial barrier function and leukocyte adhesion dovepress.com. PECAM-1 is crucial for maintaining adherent junction integrity and is a key regulator of neutrophil transmigration during inflammation dovepress.com. VCAM-1 is a ligand for integrins like α4β1 (VLA-4) and α4β7, which are expressed by immune cells, and VCAM-1/VLA-4 interaction plays a role in leukocyte emigration to inflammatory sites hycultbiotech.com.

Hypoxia has been shown to increase the adhesiveness of endothelial cells for neutrophils, an effect that can be prevented by escin in a dose-dependent manner dovepress.com. Escin treatment has been associated with a decrease in the content of VCAM-1 in animal models tandfonline.com. Isoescin Ia has also been referenced in relation to the reduction of VCAM-1 and PECAM-1 expression researchgate.netcore.ac.uk.

Inhibition of Enzymes (e.g., Phospholipase A2, Inducible Nitric Oxide Synthase, COX-2, 11β-Hydroxysteroid Dehydrogenase Type 2)

Escin has been shown to inhibit the activity of several enzymes involved in inflammatory processes.

Phospholipase A2 (PLA2): Escin dose-dependently prevents the hypoxia-induced activation of PLA2 in human endothelial cells semanticscholar.org. PLA2 is an enzyme responsible for the release of precursors of inflammatory mediators semanticscholar.orgdovepress.comtaylorandfrancis.com. In an in vitro model, hypoxia increased PLA2 activity, and escin at concentrations of 100–750 ng/mL inhibited this increase by 57–72% dovepress.comtandfonline.com.

Inducible Nitric Oxide Synthase (iNOS): Escin can downregulate inducible nitric oxide synthase (iNOS) mdpi.com. iNOS produces large amounts of nitric oxide (NO), which contributes to tissue damage and organ injury in inflammatory conditions like septic shock jcritintensivecare.org. Inhibition of the NF-κB pathway by escin can lead to the blocking of iNOS activation and the transcription of pro-inflammatory mediators nih.govdovepress.com. Escin has been shown to inhibit iNOS expression in the context of neuroinflammation researchgate.net.

COX-2: Escin can inhibit the expression of cyclooxygenase-2 (COX-2) nih.govsci-hub.se. COX-2 is an enzyme involved in the production of prostaglandins, which are key mediators of inflammation nih.gov. The mechanism of transrepression mediated by the GR can suppress the synthesis of COX-2 nih.gov.

11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2): Escin is able to block 11β-HSD2 nih.govdovepress.comtandfonline.com. 11β-HSD2 is an enzyme that inactivates active glucocorticoids like cortisol to their inactive forms (e.g., cortisone), thereby regulating the access of glucocorticoids to steroid receptors wikipedia.orgnih.gov. By blocking 11β-HSD2, escin may influence local glucocorticoid concentrations and enhance their effects nih.govdovepress.comtandfonline.com. This mechanism is depicted in schematic representations of escin's glucocorticoid-like activity nih.govdovepress.comtandfonline.com.

Impact on Ion Channels and Transporters (e.g., Na+/K+-ATPase)

While the provided search results extensively discuss the mechanisms of escin related to inflammation, GR, adhesion molecules, and enzyme inhibition, specific detailed information regarding the direct impact of this compound or escin specifically on ion channels and transporters such as Na+/K+-ATPase is not prominently featured. Some research mentions that aescin induces endothelial nitric oxide synthesis by making endothelial cells more permeable to calcium ions wikipedia.org. Another study mentions beta-escin permeabilization in a non-genomic way, but the specific ion channel or transporter is not clearly identified as Na+/K+-ATPase psu.edu.

Cellular Responses and Phenotypes

Modulation of Cell Proliferation and Viability (in vitro)

Escin has demonstrated effects on cell proliferation and viability in various in vitro studies, particularly in the context of cancer research. Escin has shown potent anti-proliferative effects against different cancer cell lines nih.govmdpi.com.

The effects of escin on cell viability are often dose- and time-dependent nih.govresearchgate.net. For example, escin reduced cell viability in a dose-dependent manner in osteosarcoma cells and was highly cytotoxic at lower concentrations researchgate.net. In C6 glioma and A549 lung adenocarcinoma cells, escin showed dose- and time-dependent antiproliferative effects, with IC50 values varying between cell lines nih.gov.

Escin can inhibit the proliferation and migration of HUVECs, which are endothelial cells mdpi.comresearchgate.net. This effect is of interest in the context of anti-angiogenesis mdpi.comresearchgate.net. Studies suggest that escin's effect on HUVEC proliferation and migration may involve signaling pathways such as Akt, p38/MAPK, and ERK, and potentially the inhibition of PKC-α, EFNB2, and growth factor expression mdpi.com. Beta-escin has been shown to exert an inhibitory effect on basic fibroblast growth factor (bFGF)-induced proliferation of HUVECs researchgate.net.

Escin-induced reduction in cell viability can be associated with the induction of apoptosis nih.govresearchgate.net. Escin has been found to trigger apoptosis through mechanisms involving mitochondrial perturbation, increased reactive oxygen species (ROS) generation, caspase-3 activation, and decreased mitochondrial membrane potential researchgate.net. It can also lead to the formation of apoptotic bodies researchgate.net. In some cancer cells, escin has been shown to induce cell cycle arrest at different phases (G0/G1, G1/S, and G2/M) depending on the cancer type mdpi.comnih.gov.

The mechanism of action for escin's anti-proliferative effects can vary depending on the cell line and concentration nih.govmdpi.com. Inhibition of transcription factors like NFκB is frequently observed in various cancer cell types treated with escin mdpi.com.

In vitro Cell Viability Data Examples:

| Cell Line | Escin Concentration | Time Point | Effect on Viability | Citation |

| Osteosarcoma cells | Low concentrations | 24 h | Highly cytotoxic | researchgate.net |

| C6 glioma cells | IC50 = 23 µg/mL | 24/48 h | Reduced viability | nih.gov |

| A549 lung adenocarcinoma cells | IC50 = 14 µg/mL (24h), 11.3 µg/mL (48h) | 24/48 h | Reduced viability | nih.gov |

| HUVECs | 1–100 µg/mL | 48 h | Inhibitory effect (bFGF-induced) | researchgate.net |

Induction of Apoptosis in Cancer Cell Lines

Escin has demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines in pre-clinical settings. researchgate.netmedchemexpress.combiomedpharmajournal.orgnih.gov Studies have shown that escin treatment can lead to DNA damage and upregulate proteins involved in DNA repair pathways, such as p-ATM and γH2AX, in certain cancer cells. medchemexpress.com Additionally, escin has been observed to decrease mitochondrial membrane potential and induce the release of cytochrome C, a key event in the intrinsic apoptotic pathway, often via the generation of reactive oxygen species (ROS) in bladder cancer cells. medchemexpress.com

The pro-apoptotic effects of escin have been reported in a range of cancer types, including pancreatic, colorectal, renal, osteosarcoma, hepatocellular, bladder, and lung adenocarcinoma cancer cells. mdpi.commedchemexpress.combiomedpharmajournal.orgnih.gov The specific mechanisms can vary depending on the cell line. For instance, in human osteosarcoma cells, escin has been shown to induce caspase-dependent apoptosis and autophagy through the ROS/p38 MAPK signaling pathway. biomedpharmajournal.org In human cholangiocarcinoma cell lines, escin induced apoptosis through a mitochondrial caspase-dependent pathway. nih.gov

Table 1: Examples of Escin's Apoptotic Effects in Cancer Cell Lines

| Cancer Cell Line | Observed Effects | Reference |

| HCT116 and HCT8 (Colorectal) | Induces DNA damage, upregulates p-ATM and γH2AX, induces cell cycle arrest and apoptosis | medchemexpress.com |

| T24 and J82 (Bladder) | Decreases mitochondrial membrane potential, induces cytochrome C release via ROS, induces apoptosis | medchemexpress.com |

| Pancreatic cancer cells | Induced cell apoptosis, decreased viability, interference of NF-κB signaling pathway | biomedpharmajournal.org |

| Human osteosarcoma cells | Induces caspase-dependent apoptosis and autophagy via ROS/p38 MAPK pathway | biomedpharmajournal.org |

| C6 (Glioma), A549 (Lung) | Potent antiproliferative effects, selective apoptotic activity (A549) | researchgate.netnih.gov |

| Human cholangiocarcinoma | Induced apoptosis through mitochondrial caspase-dependent pathway | nih.gov |

Inhibition of Cell Migration and Invasion (in vitro)

Beyond inducing apoptosis, pre-clinical studies indicate that escin can also inhibit the migration and invasion of cancer cells in vitro, suggesting a potential role in suppressing metastasis. plos.orgmdpi.commdpi.comnih.gov This effect has been observed in various cancer cell types, including human gastric adenocarcinoma AGS cells and ovarian cancer (OvCa) cell lines. mdpi.comnih.gov

In human gastric adenocarcinoma AGS cells, escin treatment inhibited cell migration and invasion without affecting cell viability at the tested concentrations. nih.gov This inhibition was associated with an alteration of the CXCL16/CXCR6 axis and the inhibition of phosphorylation of focal adhesion kinase and Akt. nih.gov

Studies on ovarian cancer cell lines have also shown that escin can inhibit cell adhesion and invasion. mdpi.com The mechanism may involve targeting both cancer cells and stromal cells within the tumor microenvironment, potentially by inhibiting extracellular matrix (ECM) production in mesothelial cells and fibroblasts. mdpi.com

Table 2: In vitro Inhibition of Cancer Cell Migration and Invasion by Escin

| Cancer Cell Type | Observed Effects on Migration and Invasion | Proposed Mechanisms | Reference |

| Human gastric adenocarcinoma (AGS) | Inhibited migration and invasion | Alteration of CXCL16/CXCR6 axis, inhibition of FAK and Akt phosphorylation | nih.gov |

| Ovarian cancer (OvCa) cell lines | Inhibited adhesion and invasion | Potential inhibition of ECM production in stromal cells | mdpi.com |

Effects on Endothelial Cell Function and Integrity

Escin has been shown to exert significant effects on endothelial cells, which are crucial for maintaining vascular homeostasis and are involved in processes like inflammation and angiogenesis. plos.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.net Pre-clinical studies, particularly using human umbilical vein endothelial cells (HUVECs), have explored these effects. plos.orgnih.govnih.govresearchgate.netresearchgate.net

Research indicates that escin can influence endothelial cell migration and proliferation. plos.orgnih.govresearchgate.netresearchgate.net At certain concentrations, β-escin has been shown to inhibit the proliferation and migration of HUVECs. nih.govresearchgate.netresearchgate.net One study demonstrated that β-escin induced a decline in the migration of both quiescent and TNF-α stimulated HUVECs at a concentration of 2 μM. plos.org

Furthermore, escin appears to play a role in maintaining endothelial layer integrity, particularly under inflammatory conditions. plos.orgnih.govnih.gov β-escin has been found to induce cholesterol synthesis in endothelial cells, which is followed by a decrease in the integrity of the actin cytoskeleton. plos.orgnih.govresearchgate.net A defective actin organization in escin-treated cells could be an important factor underlying its anti-inflammatory properties and its effect on vascular permeability. plos.org Escin has also been shown to prevent hypoxia-induced disturbances in the expression and distribution of platelet endothelial cell adhesion molecule-1 (PECAM-1), which is important for endothelial integrity and vascular permeability. nih.govnih.govresearchgate.netnih.gov

Escin's effects on endothelial cells may also involve the inhibition of NFκB signal transduction, leading to the down-expression of TNF-α-induced effector proteins. plos.orgnih.govresearchgate.net This suggests an anti-inflammatory mechanism at the level of the endothelium. Additionally, escin has been reported to inhibit angiogenesis, a process involving endothelial cell proliferation, migration, and tube formation. mdpi.comresearchgate.net Studies have shown that β-escin can inhibit basic fibroblast growth factor (bFGF)-induced proliferation, migration, and tube formation in HUVECs. researchgate.net

Table 3: Effects of Escin on Endothelial Cell Function and Integrity

| Endothelial Cell Function/Integrity | Observed Effects of Escin | Proposed Mechanisms | Reference |

| Cell Migration | Reduced migration in quiescent and TNF-α stimulated HUVECs; Inhibition of bFGF-induced migration. | Associated with cytoskeletal disarrangements; Inhibition of Akt activation. | plos.orgresearchgate.net |

| Cell Proliferation | Inhibition of proliferation in HUVECs at certain concentrations; Inhibition of bFGF-induced proliferation. | May involve effects on Akt, p38/MAPK, and ERK pathways, and inhibition of PKC-α, EFNB2, and growth factor expression. | nih.govmdpi.comresearchgate.netresearchgate.net |

| Endothelial Layer Integrity | Alleviated permeability under inflammatory conditions; Protection against hypoxia-induced PECAM-1 disruption. | Induction of cholesterol synthesis leading to cytoskeletal disarrangements; Prevention of PECAM-1 expression/distribution disruption. | plos.orgnih.govnih.govresearchgate.netnih.gov |

| Response to Inflammation | Diminished responses to TNF-α stimulation; Inhibition of NFκB signal transduction. | Leads to down-expression of TNF-α-induced effector proteins. | plos.orgnih.govresearchgate.net |

| Angiogenesis | Inhibition of tube formation in vitro; Inhibition of CAM angiogenesis in vivo. | Suppression of Akt activation; Inhibition of EFNB2 and FGF-1 gene expressions. | mdpi.comresearchgate.net |

Pre Clinical Biological Activities and Experimental Model Systems

Anti-inflammatory and Anti-edematous Research

Escin's anti-inflammatory and anti-edematous properties have been well-documented in preclinical studies. nih.govresearchgate.net These effects are crucial to its therapeutic potential, particularly in conditions associated with swelling and inflammation.

Evaluation in in vivo Animal Models (e.g., Paw Edema, Pleurisy Models)

In vivo studies using animal models have provided substantial evidence for escin's anti-inflammatory and anti-edematous effects. The carrageenan-induced paw edema model in rats is a widely used system to evaluate anti-inflammatory activity. Intravenous administration of escin (B49666) has been shown to significantly reduce acute edema induced in this model. nih.govresearchgate.neteuropa.eu For instance, studies dating back to 1961 demonstrated that intravenous escin at doses of 0.2 and 2.5 mg/kg significantly reduced edema in this model. nih.govresearchgate.neteuropa.eu External application of escin gel has also shown anti-inflammatory and anti-edematous effects in rat paw edema models. tandfonline.comdovepress.comresearchgate.net

Pleurisy models, which involve inducing inflammation in the pleural cavity, have also been used to assess escin's effects. In a rat model of pleurisy, intravenous administration of escin at doses of 0.35, 0.5, and 0.7 mg/kg reduced exudate volume in a dose-dependent manner. nih.govresearchgate.net Co-administration of escin with low doses of corticosterone (B1669441) in a pleuritis model in bilaterally adrenalectomized rats significantly reduced the volume of exudates and the number of white blood cells. researchgate.netnih.gov This suggests a synergistic anti-inflammatory effect with glucocorticoids. researchgate.netnih.govscirp.org

Another in vivo model, the indomethacin-induced gastric ulcer model in animals, demonstrated that intragastric administration of escin had a protective effect on gastric mucosa, which was related to its anti-inflammatory and antioxidant effects. tandfonline.comdovepress.com

Assessment of Capillary Permeability Modulation

Escin's ability to modulate capillary permeability is a key mechanism contributing to its anti-edematous effects. nih.govdovepress.complos.orgpatsnap.com Increased capillary permeability is a hallmark of inflammation, leading to the leakage of fluid and proteins into surrounding tissues and the formation of edema. nih.gov

Studies have shown that escin can inhibit the increase in vascular permeability induced by various agents in animal models. In rabbits, intravenous escin at doses of 0.3 and 1.0 mg/kg dose-dependently antagonized bradykinin-induced increases in capillary permeability, resulting in decreased lymph fluid exudation. nih.govresearchgate.net Escin has also been found to inhibit acetic acid-induced increases in capillary permeability in animal models. spandidos-publications.com External application of escin gel in rat models of capillary permeability increased glucocorticoid receptor (GR) levels in the skin, which was associated with its anti-inflammatory and anti-edematous effects. nih.govresearchgate.net

Effects on Inflammatory Mediator Release in Experimental Systems

Research has explored escin's effects on the release of various inflammatory mediators in experimental systems. Escin has been shown to down-regulate pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). tandfonline.comdovepress.comresearchgate.netnih.gov

In cell culture models, such as murine macrophagic cells stimulated with lipopolysaccharide (LPS), escin, particularly in combination with corticosterone, markedly reduced the content of TNF-α and IL-1β. tandfonline.comresearchgate.netnih.gov This indicates a synergistic effect on the down-regulation of pro-inflammatory mediators. researchgate.netnih.gov Escin has also been shown to inhibit the activity of phospholipase A2 (PLA2), an enzyme responsible for the release of precursors of inflammatory mediators, in hypoxia-activated human endothelial cells. researchgate.netspandidos-publications.comscielo.brscielo.brnih.gov Furthermore, escin can inhibit nuclear factor (NF)-κB activation, which is involved in the transcription of pro-inflammatory mediators. dovepress.comresearchgate.netresearchgate.netnih.govplos.orgspandidos-publications.comnih.govmdpi.com

Some studies suggest that escin's anti-inflammatory effects may be related to a glucocorticoid-like activity, involving modulatory binding with the glucocorticoid receptor (GR) and increased expression of GR. tandfonline.comdovepress.comresearchgate.netnih.govnih.govmdpi.com This interaction can lead to the down-regulation of pro-inflammatory mediators. tandfonline.comdovepress.comresearchgate.netnih.gov

Vascular and Endothelial Function Research

Escin's effects on vascular and endothelial function are critical to its therapeutic applications, particularly in conditions like chronic venous insufficiency. nih.govresearchgate.netplos.org

Venotonic Activity in Isolated Vessel Models (e.g., Human Saphenous Veins)

Escin has demonstrated venotonic activity, meaning it can increase the tone of veins. nih.govresearchgate.netncats.ioresearchgate.netplos.orgscielo.br This property has been primarily demonstrated in in vitro studies using isolated vessel models.

Studies using isolated human saphenous vein segments have shown that escin can induce an increase in venous tone upon stimulation with norepinephrine. tandfonline.comdovepress.comresearchgate.neteuropa.euresearchgate.net This effect appears to be dose-dependent. nih.goveuropa.euresearchgate.net The increase in venous tone obtained with escin in isolated veins has been reported to be abolished by incubation with indomethacin (B1671933) and other non-steroidal anti-inflammatory drugs, suggesting a prostaglandin F2α-dependent effect. nih.govwikipedia.orgncats.ioscielo.brmdpi.com

Data on Venotonic Activity of Escin in Isolated Human Saphenous Veins:

| Study | Model System | Stimulus | Escin Concentration Range | Observed Effect on Venous Tone |

| Annoni et al. | Isolated Human Saphenous Veins | Norepinephrine | Not specified in snippet | Consistent increase in tone |

| Gallelli et al. nih.goveuropa.euresearchgate.net | Isolated Human Saphenous Veins | Not specified in snippet | 1 ng/ml to 1 mg/ml europa.eu | Effects observed europa.eu |

| Longiave et al. nih.govresearchgate.net | Isolated Veins | Not specified in snippet | 5–10 µg/mL nih.gov | Increase in venous tone nih.gov |

Note: Data compiled from search snippets. Specific dose-response relationships and detailed quantitative data were not consistently available across all snippets.

Protection Against Hypoxia-Induced Endothelial Damage in in vitro Models

Escin has shown protective effects against hypoxia-induced endothelial damage in in vitro models. tandfonline.comdovepress.comresearchgate.netresearchgate.netplos.orgscielo.brscielo.brnih.govmdpi.com Hypoxia can lead to damage and dysfunction of endothelial cells, contributing to increased vascular permeability and inflammation. nih.govmdpi.com

In vitro experiments using human umbilical vein endothelial cells (HUVECs) exposed to hypoxic conditions have demonstrated that escin can mitigate the negative effects of oxygen deprivation. tandfonline.comdovepress.comresearchgate.netplos.orgscielo.brscielo.brnih.gov Escin has been shown to help conserve ATP levels during oxygen shortage and inhibit the hypoxia-induced increase in phospholipase A2 activity. researchgate.netplos.orgscielo.brscielo.brnih.gov Hypoxia-activated endothelial cells also exhibit increased adhesiveness for neutrophils, a process that escin has been shown to prevent in a dose-dependent manner. researchgate.netplos.orgscielo.brnih.gov

Furthermore, escin can prevent hypoxia-induced disruption to the normal expression and distribution of platelet endothelial cell adhesion molecule-1 (PECAM-1), which plays a role in regulating neutrophil transmigration and vascular permeability. nih.govresearchgate.netresearchgate.netplos.orgnih.govmdpi.commdpi.comresearchgate.net Escin has also been reported to protect against the reorganization of the endothelial cytoskeleton induced by hypoxia. nih.govresearchgate.net

Data on Protection Against Hypoxia-Induced Endothelial Damage in HUVECs:

| Study | Model System | Condition | Escin Concentration Range | Observed Effects |

| Bougelet et al. tandfonline.comdovepress.com | Isolated Umbilical Veins | Hypoxia | 100–750 μg/mL tandfonline.comdovepress.com | Reduced hypoxia-induced endothelial damage, superoxide (B77818) anions, and leukotriene B4 tandfonline.comdovepress.comnih.govresearchgate.net |

| Arnould et al. researchgate.netplos.orgscielo.brscielo.brnih.gov | HUVECs | Hypoxia | 100–750 ng/mL researchgate.netnih.gov | Partially protected against ATP loss, inhibited hypoxia-induced PLA2 increase, prevented neutrophil adhesiveness researchgate.netplos.orgscielo.brscielo.brnih.gov |

Note: Data compiled from search snippets. Specific dose-response relationships and detailed quantitative data were not consistently available across all snippets.

Anti-Cancer Research

Pre-clinical investigations have explored the potential anti-cancer effects of escin, including studies that mention Escin Ie. These studies have examined its direct toxicity to cancer cells, its ability to inhibit metastasis and angiogenesis, and its potential to enhance the effects of research chemotherapeutics in experimental settings. This compound has been specifically mentioned in the context of anti-cancer effects nih.govwikipedia.org.

In vitro Cytotoxicity and Anti-proliferative Effects on Various Cancer Cell Lines

In vitro studies have demonstrated that the escin mixture is effective in inhibiting the proliferation of pancreatic cancer cells when used as a single agent. mdpi-res.com Research indicates that escin (mixture) possesses potential cytotoxic properties relevant to cancer treatment. The anti-proliferative effects observed with escin extracted from Aesculus hippocastanum are attributed, in part, to cell cycle arrest. Studies have shown the escin mixture to be effective in suppressing or preventing over 15 different types of cancer in in vitro models. Beta-escin, a major component of the escin mixture, has also shown anti-cancer activity in numerous cancer cell lines, including those from lung, breast, hepatocellular, leukemia, pancreatic, renal, bladder, osteosarcoma, and colorectal cancers. Beta-escin has been reported to induce apoptosis and decrease cell proliferation in vitro. The induction of apoptosis by beta-escin in vitro, particularly in pancreatic, colorectal, renal, and osteosarcoma cancers, is often linked to the inhibition of transcription factors such as NFκB. Importantly, studies have noted that the escin mixture exhibits minimal toxicity towards normal rat skeletal muscle cells, suggesting a degree of selective action against cancer cells. mdpi-res.com

Anti-metastatic and Anti-angiogenic Properties in Pre-clinical Models

Pre-clinical studies, both in vitro and in vivo, have indicated that the escin mixture can inhibit metastasis. Escin (mixture) has been shown to possess anti-metastasis and anti-angiogenetic properties. Beta-escin has demonstrated the ability to inhibit the adhesion and invasion of ovarian cancer cells in both in vitro and in vivo models. Furthermore, beta-escin inhibited ovarian cancer metastasis in in vivo prevention and intervention studies. Investigations have also found that beta-escin can reduce the stemness of ovarian cancer cells. A mechanism contributing to these effects is the inhibition of extracellular matrix (ECM) production by beta-escin in mesothelial cells, fibroblasts, and within the tumor microenvironment. Beta-escin also inhibits the stability of HIF1α in ovarian cancer cells and their microenvironment. The escin mixture has been reported to inhibit the migration and invasion of cancer cells. Escin (mixture) exhibits potent anti-angiogenetic effects, which contribute to the prevention of tumor metastasis. Specifically, beta-escin has been shown to effectively modulate the proliferation and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs) in vitro. Beta-escin inhibits the proliferation, migration, and tube formation of HUVECs induced by basic fibroblast growth factor (bFGF) in vitro, as well as angiogenesis in vivo in the chick chorioallantoic membrane (CAM) assay. The anti-angiogenic effects of beta-escin may be partly explained by the suppression of Akt activation in response to bFGF and through the inhibition of EFNB2 and FGF-1 gene expression in endothelial cells.

Synergistic Effects with Research Chemotherapeutics in Experimental Studies

Experimental studies have explored the potential of escin (mixture) to act synergistically with research chemotherapeutic agents. Escin (mixture) has been shown to enhance the proliferation-inhibiting and apoptosis-inducing effects of gemcitabine (B846) in BxPC-3 and PANC-1 pancreatic cancer cell lines in vitro. mdpi-res.com This synergistic effect involves the down-regulation of both constitutive and gemcitabine-induced activation of NF-kB and its downstream gene products in pancreatic cancer cells in vitro. mdpi-res.com In in vivo studies using nude mice xenografts of BxPC-3, the escin mixture augmented the therapeutic effect of gemcitabine, leading to significant synergistic effects in suppressing tumor growth, inhibiting proliferation, and inducing apoptosis. mdpi-res.com The escin mixture also potentiated the inhibitory effect of gemcitabine on NF-kB and NF-kB-regulated gene products in these xenograft models. mdpi-res.com Furthermore, the combination of the escin mixture with cisplatin (B142131) resulted in a significant synergistic cytotoxic effect in PANC-1 cells. Recent research indicates that combining escin (mixture) with other agents can achieve synergistic effects and increased bioavailability, broadening their apoptotic, anti-metastasis, and anti-angiogenetic properties.

Other Investigated Pre-clinical Activities

Beyond anti-cancer research, pre-clinical studies have investigated other potential biological activities of the escin mixture and its components, including gastroprotective effects and impacts on metabolic outcomes in animal models.

Gastroprotective Effects in Animal Models

Studies in animal models have demonstrated the gastroprotective effects of the escin mixture. Intragastric administration of the escin mixture at doses of 0.45, 0.9, or 1.8 mg/kg showed a protective effect on gastric mucosa in an animal model of indomethacin-induced gastric ulcer. nih.gov These gastroprotective effects of the escin mixture were associated with a decrease in the levels of malondialdehyde, TNF-α, P-selectin, vascular cell adhesion molecule 1 (VCAM-1), and myeloperoxidase activity. nih.gov The protective effects of the escin mixture on gastric mucosa were linked to its anti-inflammatory and anti-oxidant properties. nih.gov The escin mixture protected gastric tissues against indomethacin-induced gastropathy, evidenced by a reduction in the ulcer index and an attenuation of histopathologic changes. Oral administration of the escin mixture has also been shown to inhibit acute inflammation and reduce intestinal mucosal injury in animal models.

Impact on Metabolic Outcomes in Animal Models

Research in animal models suggests that the escin mixture can improve several metabolic outcomes in obese animals. nih.gov The escin mixture has been shown to reduce the body weight of obese mice induced by a high-fat diet (HFD). It also improved lipid metabolism in these mice by lowering levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein (LDL), while increasing high-density lipoprotein (HDL) levels. Treatment with the escin mixture decreased leptin levels and increased adiponectin (ADPN) levels in obese mice. The escin mixture was also able to regulate glucose metabolism in obese mice by decreasing fasting and postprandial blood glucose levels and regulating insulin (B600854) levels. Furthermore, the escin mixture may counteract the increase in MCP-1 and partially mitigate the low-grade inflammation associated with obesity. Morphological analysis showed that the escin mixture could decrease the size of adipocytes and improve liver necrosis and fatty degeneration in obese mice fed an HFD.

Beta-aescin has also shown beneficial effects on the liver and microscopic improvements in diabetic hepatotoxicity in streptozotocin-induced diabetic mice. Higher doses of beta-aescin (3.6 mg/kg) led to a decrease in the levels of ALP, ALT, AST, and Total bilirubin (B190676) in diabetic mice. Beta-aescin also reduced the generation of reactive oxygen species (ROS) in liver tissue in these diabetic models.

Here are some data tables based on the research findings:

| Metabolic Parameter | Obese Mice (HFD) - Escin Treatment Effect |

| Body Weight | Reduced |

| Triglycerides (TG) | Lowered |

| Total Cholesterol (TC) | Lowered |

| Low-Density Lipoprotein (LDL) | Lowered |

| High-Density Lipoprotein (HDL) | Increased |

| Leptin Level | Decreased |

| Adiponectin (ADPN) Level | Increased |

| Fasting Glucose | Decreased |

| Postprandial Blood Glucose | Decreased |

| Insulin Level | Regulated |

| MCP-1 | Antagonized increase |

| Low-grade inflammation | Partially antagonized |

| Adipocyte Size | Decreased |

| Liver Necrosis | Improved |

| Fatty Degeneration (Liver) | Improved |

| Liver Function Marker | Diabetic Mice (Streptozotocin) - Beta-Aescin Effect (3.6 mg/kg) |

| ALP | Decreased |

| ALT | Decreased |

| AST | Decreased |

| Total Bilirubin | Decreased |

| ROS Generation | Reduced in liver tissue |

Effects on Wound Healing and Fracture Healing in Animal Models

Research utilizing animal models has investigated the effects of escin, often administered as a mixture or as sodium aescinate, on wound healing and fracture healing. Studies have yielded varied results regarding the direct impact of escin on these processes.

One study investigated the effects of escin on tibia fracture healing in rabbits and abdominal wound healing in rats. The findings suggested that escin did not significantly affect the healing of tibia fractures or abdominal wounds in these animal models. nih.govbiocrick.com Bone mineral density (BMD) values, which reflect bone healing mineralization, showed no significant difference between escin-treated rabbits and model groups at various time points. nih.gov Similarly, hydroxyproline (B1673980) levels, indicative of wound healing, did not show significant differences between escin-administered rats and model groups. nih.gov

Conversely, research in streptozotocin-induced diabetic rats explored the potential effects of sodium aescinate on cutaneous wound healing. This study indicated that topical application of sodium aescinate might improve wound healing in diabetic rats. chem960.com The observed effects were suggested to be mediated through anti-inflammatory and antioxidant activities, including a decrease in the inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and an increase in the anti-inflammatory cytokine interleukin-10 (IL-10), as well as enhanced activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). chem960.com Histopathological examination in this study revealed improved granulation tissue, marked fibroblast proliferation, and a thicker regenerated epithelial layer in sodium aescinate-treated wounds. chem960.com

These findings suggest that while the impact of escin on wound and fracture healing in non-diabetic animal models may be limited, it could potentially offer benefits in compromised healing conditions, such as those associated with diabetes, possibly through modulation of inflammatory and oxidative stress pathways.

| Animal Model (Condition) | Compound Studied | Healing Process Investigated | Key Findings | Source |

| Rabbit | Escin | Tibia Fracture Healing | No significant effect on fracture healing or bone mineral density. | nih.govbiocrick.com |

| Rat | Escin | Abdominal Wound Healing | Did not affect hydroxyproline levels or wound healing. | nih.govbiocrick.com |

| Diabetic Rat | Sodium Aescinate | Cutaneous Wound Healing | Improved wound contraction, decreased TNF-α, increased IL-10, enhanced antioxidant enzyme activities, improved histopathology. | chem960.com |

Development of Experimental Model Systems for Escin Research

The study of complex biological activities of compounds like escin often necessitates the development and application of sophisticated experimental model systems that can accurately mimic physiological conditions and responses.

Structure Activity Relationship Sar Studies of Escin Ie and Its Analogs

Identification of Key Structural Moieties for Biological Activity

Research indicates that both the aglycone and the glycosidic and acyl moieties of escins are critical for their biological activities mdpi.comgoogle.com. The triterpene aglycone provides the hydrophobic core, while the sugar units and acyl groups contribute to the molecule's amphiphilic nature and its interactions with biological targets, such as cell membranes and proteins nih.govresearchgate.net.

Specific acylations at the C-21 and C-22 positions of the aglycone have been identified as important for certain biological effects, particularly cytotoxicity researchgate.netnih.gov. Studies on antiviral escin (B49666) derivatives from Aesculus turbinata showed that the presence of angeloyl or tigloyl groups at C-21 and C-22 was associated with cytotoxic effects researchgate.netnih.gov. Conversely, derivatives lacking these acyl groups exhibited antiviral activity with reduced cytotoxicity, suggesting that these moieties play a significant role in determining the balance between desired pharmacological effects and toxicity researchgate.netnih.gov.

The aglycone ester functions are considered mandatory for the toxicity of escin derivatives, and the position of these ester functions on the aglycone also influences cytotoxicity mdpi.comnih.gov.

Influence of Ester Groups (e.g., Tigloyl, Angeloyl, Acetyl) on Activity

The type and position of ester groups, such as tigloyl, angeloyl, and acetyl, significantly impact the biological activity of escins researchgate.netnih.govmdpi.com. Acylations at C-21 and C-22 with angeloyl or tigloyl groups have been highlighted as important for the cytotoxic effects of escins researchgate.netnih.gov. For instance, studies investigating the antiviral effects of escin derivatives found that removing the angeloyl or tigloyl groups resulted in compounds with antiviral activity but lower cytotoxicity researchgate.netnih.gov.

The presence of an acetyl moiety, along with the oligosaccharide, has been suggested to play an important role in the anti-inflammatory activity of escin saponins (B1172615) mdpi.com. Fractions lacking the acetyl moiety showed reduced anti-inflammatory effects mdpi.com.

The position of the acetyl group also differentiates escin isomers. For example, β-escin typically has an acetyl group at C-22, while cryptoescin (or α-escin) has it at C-28 nih.govnih.gov. This difference in the position of the acetyl group contributes to variations in their properties, including solubility and hemolytic index, and importantly, their biological activity, with β-escin generally considered more active nih.govnih.govresearchgate.net.

Role of Glycosidic Linkages and Sugar Units on Pharmacological Profiles

The sugar chain attached to the aglycone via a glycosidic linkage at C-3 is a crucial part of the escin structure, contributing to its amphiphilic nature and biological interactions mdpi.comgoogle.comnih.gov. Escins are monodesmosidic saponins, meaning they have one sugar chain mdpi.comgoogle.com. This chain is typically a branched glycan composed of three monosaccharide units, which can include glucose, xylose, galactose, or glucuronic acid mdpi.comgoogle.com.

Modifications to the glycosidic linkages or the sugar units can influence the pharmacological profile. While specific detailed data on the SAR related to variations in glycosidic linkages or individual sugar units for Escin Ie itself is less extensively covered in the provided snippets, the general understanding of saponins suggests that the nature and arrangement of the sugar moieties affect properties like water solubility, membrane interactions, and recognition by biological targets nih.govresearchgate.net. The absence of the oligosaccharide has been linked to reduced biological activity in some saponin (B1150181) fractions mdpi.com.

Comparative Analysis of Escin Isomers and Their Potency/Selectivity in Pre-clinical Assays

Escins exist as a mixture of various isomers and congeners, which differ slightly in their structure, particularly in the type and position of acyl groups and the composition of the sugar chain umons.ac.bemdpi.comgoogle.com. These structural differences lead to variations in their potency and selectivity in pre-clinical assays umons.ac.bemdpi.comresearchgate.net.

β-escins are generally considered more active than α-escins (isoescins) nih.govnih.govresearchgate.net. This difference in activity is often attributed to the position of the acetyl group (C-22 in β-escins vs. C-28 in α-escins) nih.govnih.gov. Comparative studies have shown that escin Ia and isoescin Ia, while both active, exhibit differences in their pharmacokinetic properties and in vivo interconversion researchgate.net.

Studies on magnesium absorption enhancement in mice showed that escins Ib and IIb enhanced absorption, whereas escins Ia and IIa, and desacylescins I and II showed no activity nih.gov. This suggests that the 21-O-tigloyl and/or 22-O-acetyl group(s) are essential for this specific activity nih.gov.

The cytotoxicity of different escin isomers can also vary. Escins are known to be more cytotoxic than their isoescin isomers mdpi.comresearchgate.net. Competitive effects between escin isomers may also influence their observed activity in mixtures mdpi.comresearchgate.net.

Here is a table summarizing some comparative data on escin isomers:

| Isomer | Acyl Groups (C21/C22/C28) | Activity | Notes | Source |

| Escin Ia | Tig/Ac/- | No enhancement of Mg2+ absorption | nih.gov | |

| Escin Ib | Ang/Ac/- | Enhanced Mg2+ absorption | 21-O-tigloyl and/or 22-O-acetyl suggested as essential for this activity | nih.gov |

| Escin IIa | Tig/Ac/- | No enhancement of Mg2+ absorption | nih.gov | |

| Escin IIb | Ang/Ac/- | Enhanced Mg2+ absorption | nih.gov | |

| Desacylescin I | -/-/- | No enhancement of Mg2+ absorption | Lacks acyl groups | nih.gov |

| Desacylescin II | -/-/- | No enhancement of Mg2+ absorption | Lacks acyl groups | nih.gov |

| β-Escins | Ac at C22 | Generally more active than α-escins | nih.govnih.govresearchgate.net | |

| α-Escins | Ac at C28 | Generally less active than β-escins | Also known as isoescins | nih.govnih.govresearchgate.net |

Strategies for Optimizing Biological Activity through Structural Modifications

Understanding the SAR of this compound and its analogs provides a basis for designing and synthesizing derivatives with optimized biological activity and reduced toxicity nih.gov. Strategies for structural modifications can involve altering the aglycone structure, modifying the type or position of acyl groups, or changing the sugar moieties or glycosidic linkages.

One strategy highlighted by SAR studies is the modification or removal of acyl groups, particularly the tigloyl and angeloyl groups at C-21 and C-22, to reduce cytotoxicity while retaining or enhancing other desired activities, such as antiviral effects researchgate.netnih.gov.

Another approach involves exploring the impact of different ester groups at various positions on the aglycone mdpi.com. The position of ester functions has been shown to be important for cytotoxicity mdpi.comnih.gov.

Modifications to the sugar chain could also be explored to influence properties like solubility, bioavailability, and interaction with specific biological targets nih.govresearchgate.net.

The creation of novel acylated and glycosylated triterpenoids through bioengineering of biosynthetic enzymes involved in the aescin pathway represents a platform for producing new analogs with potentially improved properties uea.ac.uk.

Future Directions and Emerging Research Avenues for Escin Ie

Advanced Mechanistic Investigations

Understanding the intricate molecular mechanisms by which Escin (B49666) Ie exerts its biological effects is a critical area for future research. Advanced technologies and computational approaches are expected to play a significant role in this endeavor.

Application of Single-Cell Technologies for Mechanism Elucidation

Single-cell technologies, such as single-cell RNA sequencing (scRNA-seq), offer unprecedented resolution in studying biological processes at the level of individual cells. These technologies can identify cell types, dissect heterogeneous responses, and pinpoint molecular mechanisms scdiscoveries.commdpi.com. While much of the current mechanistic understanding of escin is based on studies of cell populations, applying single-cell technologies could reveal the specific cell types targeted by Escin Ie and the precise molecular pathways modulated within those cells mdpi.comnih.gov. This is particularly relevant for understanding escin's effects in complex tissues and in conditions like cancer, where cellular heterogeneity is a significant factor mdpi.comnih.gov. Single-cell experiments can provide a platform to elucidate mechanisms of action that are not yet fully realized for escin's pharmacological activities mdpi.comnih.gov.

Integration of Computational Approaches (e.g., Network Pharmacology, Big Data Analysis)

Computational approaches, including network pharmacology and big data analysis, are powerful tools for exploring the complex interactions between a compound and biological systems. Network pharmacology can predict potential targets and pathways of natural products in complex diseases by constructing disease-drug networks researchgate.net. Studies using network pharmacology have already been applied to investigate the molecular mechanisms of escin, predicting numerous targets and signaling pathways involved in its effects, such as those related to inflammation and pain researchgate.netresearchgate.netnih.govnih.govresearchgate.netfrontiersin.org. For instance, network pharmacology studies on escin have predicted core targets including SRC, MMP9, PTGS2, and MAPK1, and enriched pathways such as protein kinase C, MAP kinase, TRP channels, T-cell receptor signaling, and TNF signaling pathways researchgate.netnih.govnih.gov. Integrating big data analysis with experimental findings can help to process the large datasets generated by high-throughput technologies and provide a more comprehensive understanding of this compound's multifaceted actions mdpi.comnih.gov.

Novel Derivatization and Semi-Synthetic Strategies

Developing novel derivatives and employing semi-synthetic strategies are crucial for potentially enhancing the activity, specificity, and pharmacokinetic properties of escin isomers like this compound.

Development of Next-Generation Escin Analogs with Targeted Activities

Semi-synthesis involves using naturally occurring compounds as starting materials to create new compounds with distinct properties researchgate.net. Given the challenges in separating individual escin isomers from the natural mixture, semi-synthetic approaches starting from key aglycones like protoescigenin (B1254337), the main aglycone of escin saponins (B1172615), offer a promising route to obtain specific derivatives mdpi.comptfarm.pl. Although the chemistry of protoescigenin has been explored, its potential for generating novel, highly efficacious single escins or analogs is still being investigated mdpi.com. The development of next-generation escin analogs could focus on modifying specific parts of the molecule to improve targeted delivery, enhance potency against particular biological targets, or reduce potential off-target effects. This could involve regioselective functionalization and the creation of glycoconjugates or other modified structures ptfarm.plmdpi.com.

Biotechnological Production and Sustainable Sourcing

The traditional sourcing of escin from horse chestnut seeds faces limitations, including seasonal availability and potential variations in composition and quality researchgate.nettandfonline.com. Biotechnological approaches offer sustainable alternatives for escin production.

Heterologous Expression of Escin Biosynthetic Enzymes

Elucidating the biosynthetic pathway of escin and the enzymes involved is fundamental for enabling biotechnological production. Research is ongoing to identify and characterize the genes encoding the enzymes responsible for escin biosynthesis in Aesculus species uea.ac.ukuea.ac.ukresearchgate.net. Heterologous expression of these biosynthetic enzymes in suitable host organisms, such as yeast or other plants, could allow for the controlled and sustainable production of specific escin isomers or their precursors uea.ac.ukuea.ac.ukukri.orgnih.gov. This approach has the potential to provide a more consistent and environmentally friendly supply of this compound and other valuable escin isomers compared to traditional extraction from plant material tandfonline.comuea.ac.ukuea.ac.uk. Studies have already identified key enzymes in the escin biosynthetic pathway, including those involved in the formation and oxidation of the beta-amyrin (B1666858) aglycone and glycosyltransferases responsible for adding sugar units uea.ac.ukuea.ac.ukresearchgate.net.

Exploration of Unconventional Research Applications

Escin as a Research Tool for Membrane Studies

The amphiphilic nature of saponins, including this compound, allows them to interact with cell membranes, making them valuable tools for membrane studies. mdpi.comchemicalbook.com These interactions can lead to diverse biological properties, and the cytotoxicity of saponins is believed to stem directly from their ability to be incorporated into cell membranes. mdpi.com

Studies using artificial membrane models, such as bilayer vesicles and Langmuir monolayers, have been employed to examine the interaction between escin and phospholipids (B1166683) like dimyristoylphosphatidylcholine (B1235183) (DMPC), a key component of cellular fluid membranes. frontiersin.org These investigations delve into the energetic and kinetic aspects of escin insertion into these model membranes. frontiersin.org Escin is known to integrate into the membrane composition, leading to the formation of solid domains within fluid membranes. frontiersin.org This intrinsic integration elicits molecular ordering in fluid DMPC-based membranes. frontiersin.org

Research has shown that the phase behavior of lipid membranes can be modified by the addition of β-aescin (a major component of escin), with interactions leading to changes in membrane parameters at concentrations below the critical micelle concentration (CMC) and complete solubilization of bilayers above the CMC, depending on the lipid phase state and concentration. mdpi.com The interaction of β-aescin with lipid model membranes has been a subject of review, highlighting the need for further investigation into its molecular-level interactions to better understand its observed effects. mdpi.com

Role of Escin as an Adjunctive Compound in Experimental Formulations

Escin, including its isomers like this compound, is being explored for its potential as an adjunctive compound in drug delivery systems and in combination with other agents to enhance therapeutic outcomes. researchgate.netmdpi.com The concept involves leveraging escin's properties to achieve synergy and potentially increase the bioavailability of co-administered compounds. researchgate.netmdpi.com

Studies have demonstrated the efficacy of escin in compositions with other approved drugs, showing potential to broaden their effects, such as apoptotic, anti-metastasis, and anti-angiogenetic activities. researchgate.netmdpi.com This suggests a role for this compound in multi-component experimental formulations aimed at improving the therapeutic index or efficacy of existing or novel agents.

Furthermore, escin has been investigated for its potential immunostimulatory uses under certain conditions, suggesting a possible role as an adjuvant in experimental vaccine formulations or other immunomodulatory therapies. google.comgoogle.com Research indicates that escin can inhibit TNF-alpha release, a key mediator in inflammatory and allergic responses, at a level prior to the stimulation of the immune system, suggesting a selective anti-allergic effect through a distinct pathway. google.comgoogle.com This property could be beneficial when formulating experimental therapies where modulating the immune response or reducing inflammation is desired.

Experimental formulations incorporating escin have been developed and analyzed. For instance, spectrophotometric methods have been used to quantify escin in various formulations, including tablets, gels, and tinctures, indicating its presence in diverse experimental and commercial preparations. bibliomed.orgresearchgate.net The development of analytical methods like HPLC has also been crucial for quantifying specific saponins, including this compound (Isoescin Ia), in extracts and formulations, ensuring quality control and supporting research into their properties and applications. fio.org.cnsemanticscholar.org

The use of excipients and pharmaceutical carriers, such as polymers, particularly cellulose (B213188) and its derivatives, in conjunction with escin in experimental preparations has also been noted in research contexts. google.comgoogle.com

Q & A

Q. What are the established mechanisms of action for Escin’s anti-inflammatory and vasoconstrictive effects?

Escin’s primary mechanisms involve inhibition of inflammatory mediators (e.g., NF-κB pathway modulation) and enhancement of vascular tone via calcium channel regulation. Standard methodologies to investigate this include:

Q. What are the common methodological pitfalls in quantifying Escin’s bioavailability in preclinical studies?

Bioavailability challenges stem from Escin’s low solubility and rapid metabolism. To mitigate:

- Use HPLC-MS/MS for precise plasma concentration measurements.

- Standardize animal models (e.g., Sprague-Dawley rats) and administration routes (oral vs. intravenous) to reduce variability .

- Include pharmacokinetic adjuvants (e.g., piperine) to enhance absorption in oral studies .

Q. How can researchers identify gaps in existing literature on Escin’s therapeutic applications?

Conduct a systematic review with databases like PubMed/Scopus, filtering for:

- Understudied conditions (e.g., chronic venous insufficiency vs. acute trauma).

- Discrepancies in dosage-efficacy relationships across studies .

- Omitted variables (e.g., interactions with anticoagulants) .

Advanced Research Questions

Q. How should experimental designs be optimized to resolve contradictions in Escin’s dose-dependent efficacy?

Conflicting dose-response data (e.g., efficacy plateau vs. toxicity thresholds) require:

- Dose-ranging studies : Test 0.1–10 mg/kg in increments, using ANOVA for cross-group comparisons.

- Species-specific adjustments : Account for metabolic differences between rodents and primates .

- Longitudinal endpoints : Monitor delayed effects (e.g., 14-day vascular remodeling post-treatment) .